

# Spectroscopic Profile of n-Propyl Acrylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *n-Propyl acrylate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **n-propyl acrylate**, a versatile monomer used in the synthesis of polymers and other organic compounds. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **n-propyl acrylate**.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.40	dd	17.4, 1.5	=CH (trans to COOR)
6.12	dd	17.4, 10.5	=CH <sub>2</sub> (geminal to H)
5.81	dd	10.5, 1.5	=CH <sub>2</sub> (cis to COOR)
4.08	t	6.7	-OCH <sub>2</sub> -
1.68	sextet	7.4	-CH <sub>2</sub> -CH <sub>3</sub>
0.95	t	7.4	-CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
166.2	C=O
130.4	=CH
128.5	=CH <sub>2</sub>
66.0	-OCH <sub>2</sub> -
22.1	-CH <sub>2</sub> -CH <sub>3</sub>
10.5	-CH <sub>3</sub>

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3040-2970	Medium	=C-H stretch
2965, 2875	Medium	C-H stretch (alkyl)
1725	Strong	C=O stretch (ester)
1635	Medium	C=C stretch (alkene)
1410	Medium	=C-H in-plane bend
1180	Strong	C-O stretch (ester)
985	Strong	=C-H out-of-plane bend

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
114	5	[M] <sup>+</sup> (Molecular Ion)
85	15	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
73	100	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
55	95	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	40	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
27	50	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **n-propyl acrylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- For <sup>1</sup>H NMR, accurately weigh 5-25 mg of **n-propyl acrylate** into a clean, dry vial.[\[1\]](#)

- For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg is recommended.[1]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial.[1]
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
- The final sample height in the NMR tube should be approximately 4-5 cm.

## 2. $^1\text{H}$ NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

## 3. $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  channel.
- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
- A wider spectral width (e.g., 0-220 ppm) is required for  $^{13}\text{C}$  NMR.
- Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 or more) is typically necessary to obtain a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Neat Liquid):

- Place one or two drops of **n-propyl acrylate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2] Avoid trapping air bubbles.

### 2. FT-IR Spectrum Acquisition:

- Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

### 1. Sample Introduction (Volatile Liquid):

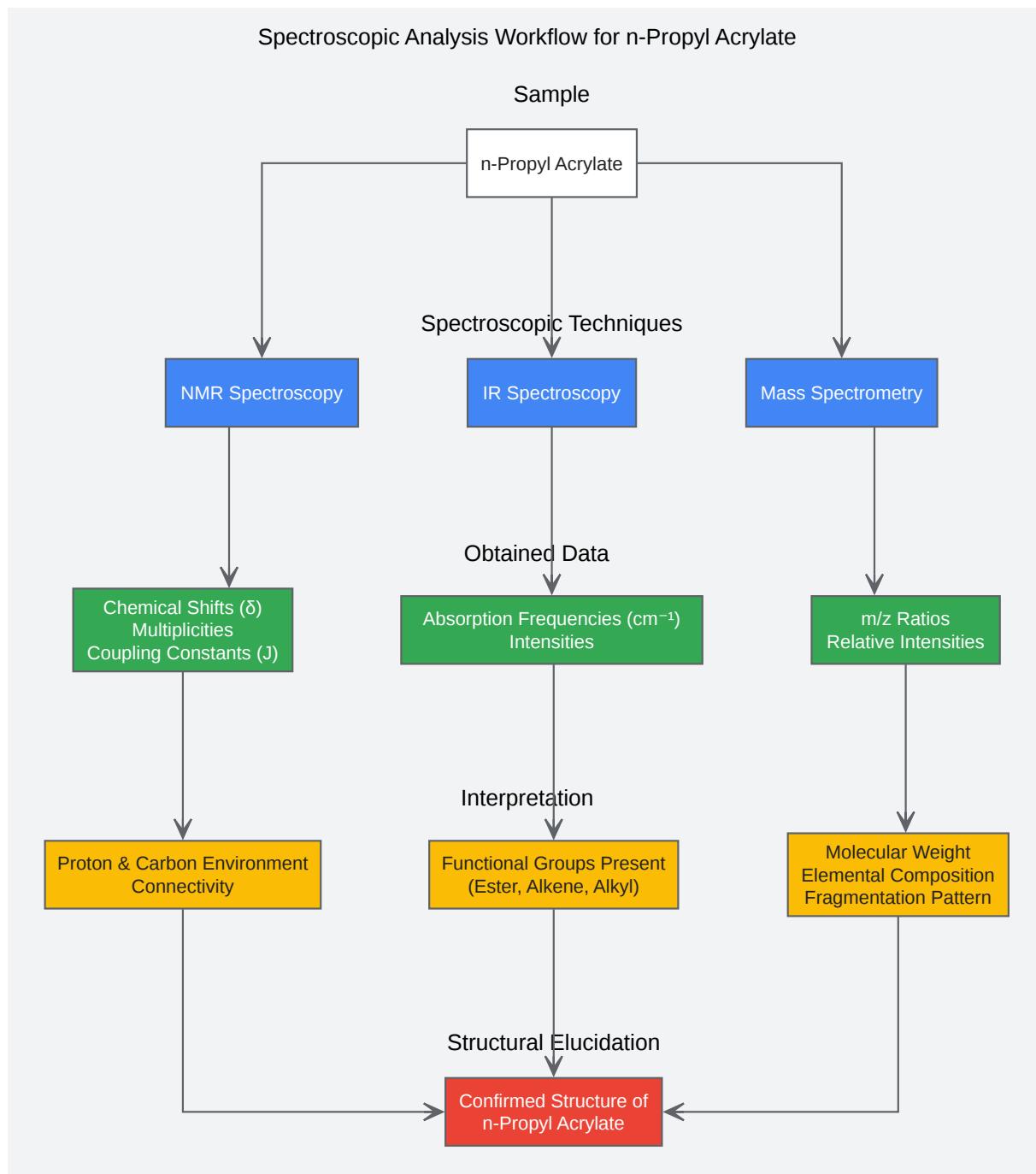
- **N-propyl acrylate** is a volatile liquid and can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[3]
- For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.[3]

### 2. Electron Ionization (EI) and Mass Analysis:

- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- The detector records the abundance of each ion, generating the mass spectrum.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **n-propyl acrylate**, detailing how the information from each technique contributes to the overall structural elucidation.

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Spectroscopic analysis workflow.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)